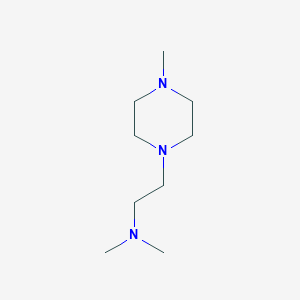

1-Piperazineethanamine, N,N,4-trimethyl-

Description

The exact mass of the compound 1-Piperazineethanamine, N,N,4-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79879. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Piperazineethanamine, N,N,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazineethanamine, N,N,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-10(2)4-7-12-8-5-11(3)6-9-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLSMWXCZBIXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059292 | |

| Record name | 1-Piperazineethanamine, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-19-8 | |

| Record name | N,N,4-Trimethyl-1-piperazineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-(N,N-Dimethylamino)ethyl)-4-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 104-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanamine, N,N,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperazineethanamine, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,4-trimethylpiperazine-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-(N,N-DIMETHYLAMINO)ETHYL)-4-METHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384CK0D21R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine

An In-Depth Technical Guide on the Physicochemical Properties of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine, also known by synonyms such as 1-(2-Dimethylaminoethyl)-4-methylpiperazine and N,N,4-Trimethylpiperazine-1-ethylamine, is a chemical compound with the CAS number 104-19-8.[1][2] Its molecular formula is C9H21N3.[2] This guide provides a comprehensive overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and visualizes a typical characterization workflow. This information is crucial for applications in medicinal chemistry, pharmacology, and materials science, where a thorough understanding of a compound's physical and chemical characteristics is essential for predicting its behavior, bioavailability, and potential applications.

Chemical Structure and Identifiers

-

IUPAC Name: N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine[2]

-

CAS Number: 104-19-8[1]

-

Molecular Formula: C9H21N3[2]

-

SMILES: CN1CCN(CCN(C)C)CC1

-

InChI Key: XFLSMWXCZBIXLV-UHFFFAOYSA-N[3]

Physicochemical Properties

The are summarized in the table below. These parameters are critical for assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

| Property | Value | Reference |

| Molecular Weight | 171.286 g/mol | [2] |

| Boiling Point | 207.5 °C at 760 mmHg | [2] |

| Density | 0.89 g/cm³ | [2] |

| Water Solubility | Completely miscible | [2] |

| pKa (Predicted) | 9.50 ± 0.28 | [2] |

| LogP (Predicted) | -0.32880 | [2] |

| XLogP3 | 0.1 | [2] |

| Vapor Pressure | 0.224 mmHg at 25°C | [2] |

| Flash Point | 74.5 °C | [2] |

| Refractive Index | 1.4630-1.4660 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 171.173547683 | [2] |

| Complexity | 117 | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard laboratory procedures.

Determination of pKa (Acid Dissociation Constant)

The pKa value, which indicates the strength of an acid or base, is commonly determined using potentiometric titration.

Methodology:

-

Sample Preparation: A precise amount of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a temperature-controlled beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the sample solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Given that the compound has multiple amine groups, multiple inflection points and corresponding pKa values may be observed.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. The shake-flask method is a classical approach for its determination.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other for 24 hours.

-

Sample Introduction: A known amount of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is dissolved in the aqueous or octanol phase.

-

Partitioning: The mixture is placed in a separatory funnel and shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. The funnel is then left undisturbed to allow for complete phase separation.

-

Phase Separation and Analysis: The aqueous and octanol phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation. The equilibrium solubility method is commonly employed.

Methodology:

-

Sample Preparation: An excess amount of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 to simulate physiological conditions).

-

Equilibration: The resulting suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using an appropriate analytical method like HPLC or LC-MS.

-

Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Visualized Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound.

Caption: General workflow for physicochemical property determination.

References

Spectroscopic Data of 4-Methoxybenzyl Alcohol (CAS 105-13-5): A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxybenzyl alcohol (CAS 105-13-5), a key intermediate in the synthesis of various pharmaceuticals and a common fragrance and flavoring agent. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound. Initial inquiries for CAS 104-19-8 led to the determination that the intended compound of interest is 4-methoxybenzyl alcohol (CAS 105-13-5), for which substantial spectroscopic data is available.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry of 4-methoxybenzyl alcohol.

Table 1: ¹H NMR Spectroscopic Data for 4-Methoxybenzyl Alcohol in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 | Doublet | 2H | Ar-H (ortho to -CH₂OH) |

| 6.85 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| 4.52 | Singlet | 2H | -CH₂ OH |

| 3.76 | Singlet | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxybenzyl Alcohol in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 159.07 | C -OCH₃ (aromatic) |

| 133.23 | C -CH₂OH (aromatic) |

| 128.63 | C H (aromatic, ortho to -CH₂OH) |

| 113.89 | C H (aromatic, ortho to -OCH₃) |

| 64.73 | -C H₂OH |

| 55.26 | -OC H₃ |

Table 3: Key IR Absorption Bands for 4-Methoxybenzyl Alcohol

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1610, 1510 | C=C stretch (aromatic) |

| 1245 | C-O stretch (aryl ether) |

| 1030 | C-O stretch (primary alcohol) |

Table 4: Key Mass Spectrometry Data (Electron Ionization) for 4-Methoxybenzyl Alcohol [2]

| m/z | Interpretation |

| 138 | Molecular Ion [M]⁺ |

| 121 | [M - OH]⁺ |

| 109 | [M - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of 4-methoxybenzyl alcohol (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the concentration.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat 4-methoxybenzyl alcohol is placed on the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is first recorded.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of 4-methoxybenzyl alcohol is prepared by dissolving a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used.

-

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[2]

-

Mass Range: m/z 40-400.

-

-

Data Analysis: The mass spectrum corresponding to the chromatographic peak of 4-methoxybenzyl alcohol is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-methoxybenzyl alcohol.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 1-(2-Dimethylaminoethyl)-4-methylpiperazine: Molecular Structure, Conformation, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Dimethylaminoethyl)-4-methylpiperazine, a tertiary amine featuring a piperazine core, is a versatile building block in medicinal chemistry, notably in the development of central nervous system (CNS) active agents.[1] Its structural motifs, a methylated piperazine ring and a dimethylaminoethyl side chain, are frequently encountered in pharmacologically active compounds, contributing to desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and the putative biological signaling pathways associated with this compound, alongside generalized experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

1-(2-Dimethylaminoethyl)-4-methylpiperazine, also known as N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine, possesses the chemical formula C9H21N3.[2][3] The molecule consists of a central piperazine ring N-substituted with a methyl group at the 4-position and a 2-(dimethylamino)ethyl group at the 1-position.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Dimethylaminoethyl)-4-methylpiperazine is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C9H21N3 | [2][3] |

| Molecular Weight | 171.29 g/mol | [1] |

| CAS Number | 104-19-8 | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 96 °C at 12 mmHg | [1] |

| Density | 0.89 g/cm³ | [1][2] |

| Refractive Index (n20D) | 1.46 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Topological Polar Surface Area | 9.7 Ų | [3] |

| Rotatable Bond Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Spectroscopic Data

1H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons, the methylene protons of the piperazine ring and the ethyl chain, and the N,N-dimethyl protons.

13C NMR (Predicted): The carbon NMR spectrum will display distinct signals for the methyl carbons, the methylene carbons of the piperazine ring, and the methylene carbons of the ethyl side chain.

Conformational Analysis

The three-dimensional conformation of 1-(2-Dimethylaminoethyl)-4-methylpiperazine is crucial for its interaction with biological targets. The piperazine ring typically adopts a chair conformation to minimize steric strain.[4]

Piperazine Ring Conformation

The piperazine ring exists predominantly in a chair conformation, which is the most stable arrangement. The substituents on the nitrogen atoms can occupy either axial or equatorial positions. The nitrogen atoms can undergo inversion, leading to a dynamic equilibrium between different chair conformers.

Side Chain Conformation

The 2-(dimethylamino)ethyl side chain has three rotatable single bonds, allowing for a multitude of possible conformations.[3] The overall shape of the molecule will be determined by the interplay of steric and electronic effects, which dictate the preferred dihedral angles of this side chain relative to the piperazine ring. The lowest energy conformer will likely be one that minimizes steric clashes between the substituents.

Logical Flow of Conformational Analysis

Caption: Logical workflow for determining the overall molecular conformation.

Biological Activity and Signaling Pathways

1-(2-Dimethylaminoethyl)-4-methylpiperazine is primarily recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[1] The piperazine moiety is a well-established scaffold in CNS drug discovery.

Putative Mechanism of Action in Depression

Many piperazine-containing antidepressants are known to interact with monoamine neurotransmitter systems. A plausible mechanism of action for drugs derived from this scaffold involves the modulation of serotonin (5-HT) and/or norepinephrine (NE) reuptake transporters, or direct interaction with their receptors. This leads to an increase in the synaptic concentration of these neurotransmitters, which is thought to alleviate depressive symptoms.

Hypothesized Signaling Pathway in Antidepressant Action

Caption: Putative signaling pathway for piperazine-based antidepressants.

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and analysis of 1-(2-Dimethylaminoethyl)-4-methylpiperazine. These are based on common organic chemistry techniques and protocols for similar compounds.

Synthesis

A common method for the synthesis of N-substituted piperazines involves the alkylation of a piperazine derivative.

Reaction: N-methylpiperazine can be reacted with 2-chloro-N,N-dimethylethanamine in the presence of a base to yield 1-(2-Dimethylaminoethyl)-4-methylpiperazine.

Generalized Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target molecule.

Detailed Method (Generalized):

-

To a solution of N-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for instance, potassium carbonate (1.5 eq).

-

To this mixture, add 2-chloro-N,N-dimethylethanamine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 1-(2-Dimethylaminoethyl)-4-methylpiperazine.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To confirm the presence of all proton environments and their integrations.

-

13C NMR: To confirm the presence of all unique carbon atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Gas Chromatography (GC): To assess the purity of the final product.

Conclusion

1-(2-Dimethylaminoethyl)-4-methylpiperazine is a molecule of significant interest in the field of medicinal chemistry due to its presence in numerous CNS-active compounds. Its synthesis is achievable through standard organic chemistry methodologies. While detailed experimental conformational analysis is not widely published, its conformational landscape is likely dominated by a chair conformation of the piperazine ring. Its biological relevance is underscored by its role as a precursor to drugs that likely modulate monoaminergic signaling pathways. Further research into the specific biological targets and the conformational dynamics of this molecule could provide valuable insights for the design of novel therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Piperazineethanamine, N,N,4-trimethyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperazineethanamine, N,N,4-trimethyl-, with the CAS number 104-19-8, is a substituted piperazine derivative.[1] This class of compounds is of significant interest in pharmaceutical research due to the wide range of biological activities exhibited by piperazine-containing molecules, including anthelmintic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-Piperazineethanamine, N,N,4-trimethyl-, supplemented with detailed experimental protocols for its characterization.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical identity and fundamental physicochemical properties is essential for any research and development involving a chemical entity.

Table 1: Chemical Identifiers and Names for 1-Piperazineethanamine, N,N,4-trimethyl-

| Identifier Type | Value |

| IUPAC Name | N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethan-1-amine[1] |

| CAS Number | 104-19-8[1] |

| Molecular Formula | C9H21N3[1] |

| Molecular Weight | 171.29 g/mol [1] |

| Synonyms | 1-(2-Dimethylaminoethyl)-4-methylpiperazine, N,N,4-Trimethylpiperazine-1-ethylamine, Toyocat NP, Kaolizer 8[2] |

Table 2: Physicochemical Properties of 1-Piperazineethanamine, N,N,4-trimethyl-

| Property | Value | Reference |

| Boiling Point | 207.5 °C at 760 mmHg | [2] |

| Flash Point | 74.5 °C | [2] |

| Density | 0.89 g/cm³ | [2] |

| pKa (Predicted) | 9.50 ± 0.28 | [2] |

| LogP (Predicted) | -0.32880 | [2] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development.

Aqueous Solubility

1-Piperazineethanamine, N,N,4-trimethyl- is reported to be completely miscible in water .[2] This high aqueous solubility is attributed to the presence of multiple nitrogen atoms capable of hydrogen bonding with water molecules.

Solubility in Organic Solvents

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of 1-Piperazineethanamine, N,N,4-trimethyl- in various solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane) at a controlled temperature.

Materials:

-

1-Piperazineethanamine, N,N,4-trimethyl-

-

Selected solvents (high purity)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Add an excess amount of 1-Piperazineethanamine, N,N,4-trimethyl- to a vial containing a known volume of the solvent.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved particles settle.

-

Centrifuge the vials to separate the saturated solution from the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with the solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

-

The solubility is expressed as mg/mL or mol/L.

Stability Profile

The chemical stability of a compound is crucial for its handling, storage, and the shelf-life of any formulated product.

General Stability

Safety data sheets indicate that 1-Piperazineethanamine, N,N,4-trimethyl- is stable under normal temperature conditions. It is advised to avoid contact with strong oxidizing agents. No decomposition is expected if used according to specifications.

Thermal, Hydrolytic, and Photostability

Detailed experimental data on the thermal, hydrolytic, and photostability of 1-Piperazineethanamine, N,N,4-trimethyl-, including potential degradation products and pathways, are not extensively reported in the public domain. The following protocols, based on the International Council for Harmonisation (ICH) guidelines, are provided for a comprehensive stability assessment.

Experimental Protocols for Stability Testing

Objective: To evaluate the stability of 1-Piperazineethanamine, N,N,4-trimethyl- under various stress conditions to identify potential degradation pathways and establish storage recommendations.

4.3.1. Thermal Stability Protocol

-

Sample Preparation: Place a known amount of the compound in sealed, appropriate containers (e.g., glass vials).

-

Storage Conditions: Store the samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks). Include a control sample stored at a reference temperature (e.g., 4°C).

-

Analysis: At each time point, analyze the samples using a stability-indicating HPLC or GC method to quantify the parent compound and detect any degradation products.

-

Data Evaluation: Determine the rate of degradation and identify any major degradation products.

4.3.2. Hydrolytic Stability Protocol

-

Sample Preparation: Prepare solutions of the compound in aqueous buffers at different pH levels (e.g., pH 2, pH 7, pH 9).

-

Storage Conditions: Store the solutions at a controlled temperature (e.g., 25°C or 40°C) in sealed containers.

-

Analysis: At specified intervals, analyze the samples by HPLC or GC to measure the concentration of the parent compound and any hydrolysis products.

-

Data Evaluation: Assess the rate of hydrolysis as a function of pH and identify the hydrolysis products.

4.3.3. Photostability Protocol (ICH Q1B Guideline)

-

Sample Preparation: Expose the solid compound and solutions of the compound in transparent containers to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

-

Light Exposure: The light source should produce an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples using a stability-indicating analytical method.

-

Data Evaluation: Compare the results from the exposed and control samples to determine the extent of photodegradation and identify any photoproducts.

Potential Biological Activity and Signaling Pathway

Piperazine derivatives are known for their wide range of pharmacological activities. A prominent example is their use as anthelmintic agents, which act by targeting the neuromuscular system of parasitic worms. The mechanism of action often involves the modulation of neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptor.

Proposed Anthelmintic Mechanism of Action

Piperazine and its derivatives are believed to act as agonists at the GABA receptors in nematodes. This leads to an increased influx of chloride ions into the muscle cells, causing hyperpolarization and subsequent flaccid paralysis of the worm. The paralyzed worm is then unable to maintain its position in the host's gastrointestinal tract and is expelled.

Diagram of Proposed Signaling Pathway

Caption: Proposed mechanism of anthelmintic action via GABA receptor agonism.

Conclusion

1-Piperazineethanamine, N,N,4-trimethyl- is a chemical compound with high aqueous solubility. While detailed experimental data on its solubility in organic solvents and its comprehensive stability profile are currently limited in publicly available literature, this guide provides standardized experimental protocols to enable researchers to generate this critical information. The potential for this class of molecules to interact with biological targets, such as the GABA receptor, underscores the importance of further investigation into its pharmacological properties. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

Health and Safety Profile of N,N,4-trimethyl-1-piperazineethanamine: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available health and safety information for N,N,4-trimethyl-1-piperazineethanamine (CAS RN: 104-19-8), a substituted piperazine derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may handle or conduct research with this compound. All available quantitative data has been summarized, and generalized experimental protocols for key toxicological assessments are provided for reference.

Chemical and Physical Properties

N,N,4-trimethyl-1-piperazineethanamine is a tertiary amine with the molecular formula C9H21N3. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of N,N,4-trimethyl-1-piperazineethanamine

| Property | Value | Reference |

| CAS Registry Number | 104-19-8 | |

| Molecular Formula | C9H21N3 | |

| Molecular Weight | 171.29 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 207.5 °C at 760 mmHg | |

| Flash Point | 74.5 °C | |

| Water Solubility | Miscible |

Toxicological Data

The primary health hazards associated with N,N,4-trimethyl-1-piperazineethanamine are acute oral and dermal toxicity, and severe skin and eye irritation.

Acute Toxicity

The available data on the acute toxicity of N,N,4-trimethyl-1-piperazineethanamine is summarized in Table 2.

Table 2: Acute Toxicity of N,N,4-trimethyl-1-piperazineethanamine

| Test | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 1420 µL/kg | Toxic if swallowed | [1] |

Experimental Protocol: Acute Oral Toxicity (General Guideline based on OECD 401)

The acute oral toxicity of a substance is typically determined using a method like the one outlined in the now-obsolete OECD Test Guideline 401.[2][3][4] This protocol serves as a general reference, as the specific study protocol for N,N,4-trimethyl-1-piperazineethanamine is not publicly available.

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[5] Animals are acclimatized to laboratory conditions for at least five days.[5]

-

Dosage: At least three dose levels are used with a sufficient number of animals at each level (e.g., 5 per sex).[5] The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5]

-

Pathology: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.[5]

-

Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using a recognized statistical method.

Skin and Eye Irritation

Studies on rabbits have demonstrated that N,N,4-trimethyl-1-piperazineethanamine is a severe skin and eye irritant.[1]

Table 3: Skin and Eye Irritation Data for N,N,4-trimethyl-1-piperazineethanamine

| Test | Species | Dose | Observation Period | Result | Reference |

| Skin Irritation (Draize Test) | Rabbit | 5 mg | 24 hours | Severe | [1] |

| Eye Irritation (Draize Test) | Rabbit | 750 µg | 24 hours | Severe | [1] |

Experimental Protocol: Acute Dermal Irritation/Corrosion (General Guideline based on OECD 404)

The following is a generalized protocol for assessing acute dermal irritation, based on OECD Test Guideline 404.[6][7][8][9]

-

Test Animals: Healthy, young adult albino rabbits are typically used.[10]

-

Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²).[6] The treated area is covered with a gauze patch and wrapping. After a 4-hour exposure period, the residual test substance is removed.[6]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10] Observations may continue for up to 14 days to assess the reversibility of the effects.[6]

-

Scoring: The severity of skin reactions is graded according to a standardized scoring system.

Experimental Protocol: Acute Eye Irritation/Corrosion (General Guideline based on OECD 405)

The potential for a substance to cause eye irritation or corrosion is often evaluated using a protocol similar to OECD Test Guideline 405.[11][12][13][14]

-

Test Animals: Healthy, adult albino rabbits are used.[14]

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[15] The other eye remains untreated and serves as a control.[11] The eyelids are held together for a short period to prevent loss of the substance.

-

Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[11] The observation period can be extended up to 21 days to assess the reversibility of any observed effects.[14]

-

Scoring: Ocular lesions are scored using a standardized system.[16]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently a lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of N,N,4-trimethyl-1-piperazineethanamine. However, information on the parent compound, piperazine, can provide some context.

-

Genotoxicity: Piperazine itself is not considered to be genotoxic. However, its nitrosation products have been shown to be mutagens in vivo.[17]

-

Carcinogenicity: Available carcinogenicity studies on piperazine do not meet current standards and have not shown evidence of carcinogenicity in rats or mice.[17]

-

Reproductive Toxicity: There is a need for further information on the reproductive effects of piperazine.[17]

It is crucial to note that these findings for piperazine may not be directly applicable to N,N,4-trimethyl-1-piperazineethanamine, and further testing is required to assess these specific endpoints for the substituted compound.

Potential Mechanisms of Action and Signaling Pathways

While specific mechanistic studies on N,N,4-trimethyl-1-piperazineethanamine are not available, the broader class of piperazine derivatives is known to interact with various biological targets. The primary mechanisms of action for some piperazines involve the modulation of neurotransmitter systems.

GABAergic System

Piperazine and some of its derivatives have been shown to act as agonists at GABA (γ-aminobutyric acid) receptors, particularly the GABA-A receptor.[18][19] GABA is the primary inhibitory neurotransmitter in the central nervous system. Agonism at GABA-A receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.

Caption: Potential GABAergic signaling pathway for piperazine derivatives.

Cholinergic System

Some piperazine derivatives are known to block acetylcholine at the myoneural junction.[20] Acetylcholine is a key neurotransmitter in both the central and peripheral nervous systems, and its blockade can lead to muscle relaxation and other effects.

Caption: Potential cholinergic signaling pathway antagonism by piperazine derivatives.

It is imperative to recognize that these are potential mechanisms of action based on related compounds, and specific studies are required to confirm the activity of N,N,4-trimethyl-1-piperazineethanamine at these or other biological targets.

Handling and Safety Precautions

Given the toxicological profile, strict safety measures should be implemented when handling N,N,4-trimethyl-1-piperazineethanamine.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of potential inhalation, a respirator may be necessary.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Conclusion

N,N,4-trimethyl-1-piperazineethanamine is a chemical that presents significant health hazards, including acute oral and dermal toxicity, and severe skin and eye irritation. Researchers and other professionals must adhere to strict safety protocols when handling this compound. While some toxicological data is available, there are significant data gaps, particularly concerning genotoxicity, carcinogenicity, and reproductive toxicity. The potential mechanisms of action are inferred from related piperazine compounds and require specific investigation for this derivative. This guide serves as a summary of the current knowledge and should be used in conjunction with a comprehensive, substance-specific Safety Data Sheet (SDS).

References

- 1. chemview.epa.gov [chemview.epa.gov]

- 2. oecd.org [oecd.org]

- 3. search.library.nyu.edu [search.library.nyu.edu]

- 4. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 15. Draize test - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. ec.europa.eu [ec.europa.eu]

- 18. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lethal impairment of cholinergic neurotransmission in hemicholinium-3-sensitive choline transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basicity and pKa of 1-Piperazineethanamine, N,N,4-trimethyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity and acid dissociation constants (pKa) of the tertiary amine 1-Piperazineethanamine, N,N,4-trimethyl- (CAS RN: 104-19-8). Due to the absence of experimentally determined pKa values in publicly accessible literature, this guide leverages a predicted pKa value and provides a detailed discussion of the structural factors influencing its basicity, supported by experimental data from analogous piperazine derivatives. This document also outlines a standard experimental protocol for the determination of pKa values.

Introduction to Basicity and pKa

The basicity of a molecule, particularly a polyamine such as 1-Piperazineethanamine, N,N,4-trimethyl-, is a critical parameter in drug development. It influences a compound's solubility, lipophilicity, membrane permeability, and interactions with biological targets. The pKa value is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid of a base. A higher pKa value indicates a stronger base. For a polybasic compound like the one , multiple pKa values describe the protonation equilibria of the different basic centers.

Physicochemical Properties and Predicted pKa

1-Piperazineethanamine, N,N,4-trimethyl- is a molecule containing three tertiary amine groups, each a potential site for protonation. Its chemical structure is presented below:

Table 1: Predicted pKa and Other Physicochemical Properties of 1-Piperazineethanamine, N,N,4-trimethyl-

| Property | Value | Reference |

| Predicted pKa | 9.50 ± 0.28 | [1] |

| Molecular Formula | C9H21N3 | [2][3] |

| Molecular Weight | 171.28 g/mol | [2][3] |

| Boiling Point | 207.5 °C at 760 mmHg | [1] |

| Water Solubility | Completely miscible | [1] |

Analysis of Basicity

The basicity of 1-Piperazineethanamine, N,N,4-trimethyl- is determined by the availability of the lone pair of electrons on its three nitrogen atoms. Several factors influence the basicity of each nitrogen:

-

Inductive Effects: The methyl groups attached to the piperazine nitrogen and the ethanamine nitrogen are electron-donating, increasing the electron density on these nitrogens and thus their basicity.

-

Steric Hindrance: The accessibility of the lone pair for protonation can be affected by the surrounding alkyl groups.

-

Electrostatic Effects: Once one nitrogen is protonated, the resulting positive charge will decrease the basicity of the other nitrogen atoms due to electrostatic repulsion.

Based on the pKa values of structurally similar compounds, we can infer the relative basicity of the nitrogen atoms in 1-Piperazineethanamine, N,N,4-trimethyl-. The piperazine ring nitrogens in N-alkylated piperazines typically have pKa values in the range of 8-9.[4] The terminal dimethylamino group is also a strong base. The predicted pKa of 9.50 suggests that the most basic nitrogen is likely one of the piperazine nitrogens, further enhanced by the alkyl substituents.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and accurate method for determining the pKa values of amines.[5][6][7] The following is a generalized protocol that can be adapted for 1-Piperazineethanamine, N,N,4-trimethyl-.

Objective: To determine the pKa values of 1-Piperazineethanamine, N,N,4-trimethyl- in an aqueous solution.

Materials:

-

1-Piperazineethanamine, N,N,4-trimethyl-

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water (degassed to remove CO2)

-

pH meter with a combination glass electrode

-

Stir plate and stir bar

-

Burette

-

Thermostated reaction vessel

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 1-Piperazineethanamine, N,N,4-trimethyl- and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 10 mM).

-

Acidification: Add a stoichiometric excess of the standardized HCl solution to the analyte solution to ensure all nitrogen atoms are fully protonated.

-

Titration: Titrate the acidified analyte solution with the standardized NaOH solution. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa values can be determined from the titration curve. The midpoint of each equivalence point corresponds to a pKa value. Alternatively, the pKa can be calculated from the pH at the half-equivalence point. For polybasic compounds, multiple inflection points may be observed, corresponding to each pKa.

Visualization of Protonation Equilibria

The following diagram illustrates the stepwise protonation of 1-Piperazineethanamine, N,N,4-trimethyl-. The molecule has three basic nitrogen atoms and therefore three corresponding pKa values (pKa1, pKa2, pKa3). The predicted pKa of 9.50 likely corresponds to pKa1, the first protonation step at the most basic nitrogen.

Caption: Stepwise protonation equilibria of 1-Piperazineethanamine, N,N,4-trimethyl-.

Conclusion

While an experimentally determined pKa for 1-Piperazineethanamine, N,N,4-trimethyl- is not currently available, a predicted value of 9.50 provides a useful estimate of its basicity. This value, along with the understanding of the structural features that influence the basicity of its three nitrogen centers, is crucial for its application in research and drug development. The provided experimental protocol for potentiometric titration offers a clear path for the empirical determination of its pKa values. A comprehensive understanding of the protonation behavior of this molecule will aid in the prediction of its physiological disposition and its potential as a therapeutic agent.

References

- 1. lookchem.com [lookchem.com]

- 2. 1-Piperazineethanamine, N,N,4-trimethyl- [webbook.nist.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 6. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine, also known as 1-methyl-4-(2-dimethylaminoethyl)piperazine (TMNAEP), is a tertiary amine with significant industrial applications, primarily as a delayed-action catalyst in the production of polyurethane foams. This technical guide provides a comprehensive overview of its principal role in polyurethane chemistry, including its effect on reaction kinetics, and presents detailed experimental protocols for its application. Additionally, this guide briefly explores its potential, though less documented, use as a ligand in transition metal-catalyzed cross-coupling reactions, an area ripe for further investigation.

Introduction

N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is a bifunctional tertiary amine containing both a dimethylamino group and a methylpiperazine moiety. Its unique structure imparts specific catalytic properties that are highly valued in the polymer industry. The presence of two tertiary amine nitrogen atoms with different steric environments and basicities allows for nuanced catalytic activity. This guide will delve into the well-established application of this compound in polyurethane systems and touch upon its prospective role in fine chemical synthesis.

Application as a Delayed-Action Catalyst in Polyurethane Foam Production

The primary application of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is as a component in delayed-action catalyst systems for the manufacture of polyurethane foams. In polyurethane chemistry, tertiary amines are crucial for catalyzing two main reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The balance between these two reactions is critical for determining the final properties of the foam.

Delayed-action catalysts are essential in many polyurethane applications, particularly for molded foams, as they allow for a longer "cream time" or "initiation time." This delay provides sufficient time for the reacting mixture to flow and completely fill intricate molds before the viscosity increases significantly and the foaming reaction begins in earnest.

N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is particularly effective when used in combination with an organic carboxylic acid salt of another tertiary amine, such as triethylenediamine (TEDA)[1]. This combination creates a synergistic catalytic system that provides a controllable delay in the initial stages of the reaction, followed by a rapid cure.

Mechanism of Delayed Catalysis

The delayed action is achieved by the temporary blocking of the more active catalyst component (e.g., TEDA) as a salt with an organic carboxylic acid. The free N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine initiates the reaction at a slower rate. As the exotherm of the polyurethane reaction increases the temperature, the salt of the primary catalyst dissociates, releasing the highly active amine and leading to a rapid acceleration of both the gelling and blowing reactions.

Quantitative Data on Catalytic Performance

The following tables summarize the effect of adding N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine (TMNAEP) to a delayed-action catalyst system on the reactivity profile of a flexible polyurethane foam formulation. The data is adapted from U.S. Patent 4,617,286[1].

Table 1: Effect of TMNAEP on a Delayed-Action Catalyst System (Catalyst A)

| Parameter | Control (Catalyst A) | Catalyst A + TMNAEP (0.5 pbw) | Catalyst A + TMNAEP (1.0 pbw) |

| Cream Time (sec) | 5.0 | 6.0 | 7.0 |

| Gel Time (sec) | 77 | 87 | 95 |

| Tack-Free Time (sec) | 90 | 100 | 110 |

| Foam Density (g/L) | 28.0 | 27.6 | 27.7 |

| pbw = parts by weight |

Table 2: Effect of TMNAEP on a Delayed-Action Catalyst System (Catalyst B)

| Parameter | Control (Catalyst B) | Catalyst B + TMNAEP (0.5 pbw) | Catalyst B + TMNAEP (1.0 pbw) |

| Cream Time (sec) | 3.5 | 4.5 | 5.5 |

| Gel Time (sec) | 62 | 70 | 80 |

| Tack-Free Time (sec) | 70 | 80 | 90 |

| Foam Density (g/L) | 24.3 | 26.0 | 25.9 |

| pbw = parts by weight |

As the data indicates, the addition of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine progressively increases the cream, gel, and tack-free times, demonstrating its effectiveness in delaying the onset of the foaming and curing reactions.

Experimental Protocols

This protocol is a general representation based on the principles described in the literature[1].

Materials:

-

Triethylenediamine (TEDA)

-

Formic acid (or other suitable organic carboxylic acid)

-

N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine (TMNAEP)

-

Dipropylene glycol (DPG) or other suitable solvent

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling system, dissolve triethylenediamine in dipropylene glycol to create a 33% solution (e.g., Catalyst 33-LV).

-

Slowly add a molar equivalent of formic acid to the TEDA solution while stirring and cooling to form the triethylenediamine formate salt. The reaction is exothermic.

-

Once the salt formation is complete and the solution has cooled to room temperature, add the desired amount of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine to the mixture.

-

Stir until a homogeneous solution is obtained. The final catalyst blend is now ready for use in a polyurethane formulation.

This protocol is a representative example for producing a molded flexible polyurethane foam.

Materials:

-

Polyether polyol (e.g., a glycerol-initiated polyoxypropylene-polyoxyethylene triol, OH value 35)

-

Water

-

Silicone surfactant

-

Delayed-action catalyst system (as prepared above)

-

Toluene diisocyanate (TDI) or a TDI/MDI blend

Procedure:

-

In a suitable container, accurately weigh and pre-blend the polyol, water, silicone surfactant, and the delayed-action catalyst system.

-

Stir the mixture at high speed (e.g., 2000-3000 rpm) for a specified time (e.g., 60 seconds) to ensure homogeneity.

-

Add the calculated amount of isocyanate to the pre-blended mixture. The amount of isocyanate is determined by the desired isocyanate index (typically 100-110).

-

Immediately commence high-speed mixing for a short duration (e.g., 5-10 seconds).

-

Quickly pour the reacting mixture into a pre-heated mold.

-

Observe and record the cream time (start of foam rise), gel time (when the foam becomes stringy), and tack-free time (when the surface is no longer sticky).

-

Allow the foam to cure in the mold for a specified demold time before removing the finished part.

Potential Application as a Ligand in Organic Synthesis

While the primary industrial use of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is in polyurethane catalysis, its structure suggests potential as a multidentate ligand in transition metal-catalyzed reactions. The presence of three tertiary amine nitrogen atoms offers multiple coordination sites for metal centers. Piperazine derivatives have been explored as ligands in various cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions[2][3][4].

The combination of a dimethylaminoethyl side chain and a methylpiperazine ring could offer unique steric and electronic properties to a metal catalyst, potentially influencing its activity, selectivity, and stability. However, a thorough review of the current literature reveals a lack of specific studies focusing on the application of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine as a ligand in these transformations.

This represents an open area for research. The synthesis of palladium, nickel, or copper complexes with this amine and their subsequent testing in common cross-coupling reactions could be a fruitful avenue for academic and industrial research, potentially leading to the discovery of novel and efficient catalytic systems.

Proposed General Catalytic Cycle for a Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, where a ligand such as N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine could potentially be employed.

Synthesis

While commercially available, a general understanding of the synthesis of N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is valuable. A common method for the synthesis of such tertiary amines is through the alkylation of a secondary amine.

Plausible Synthetic Route: Alkylation

A plausible and direct route involves the reaction of 1-methylpiperazine with a suitable 2-(dimethylamino)ethyl electrophile, such as 2-(dimethylamino)ethyl chloride.

Reactants:

-

1-Methylpiperazine

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

A suitable base (e.g., sodium carbonate or triethylamine)

-

An appropriate solvent (e.g., acetonitrile or isopropanol)

General Procedure:

-

1-Methylpiperazine and the base are dissolved in the solvent in a reaction flask.

-

2-(Dimethylamino)ethyl chloride hydrochloride is added, and the mixture is heated to reflux for several hours.

-

After cooling, the inorganic salts are filtered off.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine.

Conclusion

N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine is a commercially significant tertiary amine with a well-established and critical role as a delayed-action catalyst in the polyurethane industry. Its ability to controllably extend the cream and gel times of polyurethane foam formulations makes it an invaluable tool for manufacturers of molded products. This guide has provided a detailed overview of this primary application, including quantitative data and experimental protocols. Furthermore, the structural features of this molecule suggest its potential as a multidentate ligand in transition metal catalysis, representing an underexplored area of research that warrants further investigation.

References

- 1. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Methoxybenzyl Alcohol (CAS 105-13-5) for Researchers and Drug Development Professionals

An In-depth Analysis of the Commercial Availability, Chemical Properties, and Biological Significance of 4-Methoxybenzyl Alcohol

This technical guide provides a thorough overview of 4-Methoxybenzyl alcohol (CAS 105-13-5), also known as anisyl alcohol, a versatile organic compound with significant applications in organic synthesis, fragrance, and notably, in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Chemical Identity and Properties

4-Methoxybenzyl alcohol is a colorless to pale yellow liquid or solid with a mild, sweet, floral, and slightly balsamic aroma.[1] It is soluble in organic solvents and slightly soluble in water.

Table 1: Physicochemical Properties of 4-Methoxybenzyl Alcohol

| Property | Value | Reference |

| CAS Number | 105-13-5 | [2][3] |

| Molecular Formula | C₈H₁₀O₂ | [2] |

| Molecular Weight | 138.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Boiling Point | 259 °C | [3] |

| Melting Point | 22-25 °C | [3] |

| Density | 1.113 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.544 | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether |

Commercial Availability and Suppliers

4-Methoxybenzyl alcohol is readily available from a multitude of chemical suppliers worldwide, catering to various grades, from laboratory research to industrial-scale production.

Table 2: Prominent Commercial Suppliers of 4-Methoxybenzyl Alcohol

| Supplier | Purity/Grade | Available Quantities |

| Sigma-Aldrich | ≥98% | 5g, 100g, 500g |

| Thermo Fisher Scientific | 98% | Grams to Kilograms |

| TCI America | >98.0% (GC) | 25g, 500g |

| Santa Cruz Biotechnology | ≥98% | Grams to Kilograms |

| Chem-Impex International | 99-100% (GC) | Bulk quantities available |

| Biosynth | Custom | Grams to Kilograms |

| Manus Aktteva Biopharma | R&D, pilot, and commercial | Custom |

| CDH Fine Chemical | Laboratory and commercial | 100g, 500g, bulk |

| Zhishang Chemical | Industrial and pharmaceutical | Kilograms to Tons |

| Atul Ltd. | Aroma grade | Bulk quantities available |

Table 3: Typical Specifications of Commercial 4-Methoxybenzyl Alcohol

| Specification | Typical Value |

| Purity (GC) | ≥98% |

| Form | Liquid or Solid |

| Color | Colorless to pale yellow |

| Acid Value | < 1.0 mg KOH/g |

| Refractive Index (@20°C) | 1.543 - 1.546 |

Applications in Research and Drug Development

4-Methoxybenzyl alcohol serves as a crucial building block and intermediate in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the reactivity of its hydroxyl group and the stability of the methoxybenzyl moiety.

Protecting Group Chemistry

The p-methoxybenzyl (PMB) ether is a widely used protecting group for alcohols in multi-step organic synthesis. It is prized for its stability under various reaction conditions and its selective removal.

Experimental Protocol: Protection of an Alcohol using 4-Methoxybenzyl Bromide (from 4-Methoxybenzyl alcohol)

This protocol describes a general procedure for the protection of a primary alcohol.

Materials:

-

Primary alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-Methoxybenzyl bromide (can be prepared from 4-methoxybenzyl alcohol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 4-methoxybenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired p-methoxybenzyl protected alcohol.

Photocatalytic Oxidation

4-Methoxybenzyl alcohol is a model substrate for studying photocatalytic oxidation reactions, often converted to p-anisaldehyde, a valuable fragrance and flavor compound.

Experimental Protocol: Photocatalytic Oxidation of 4-Methoxybenzyl Alcohol to p-Anisaldehyde

This protocol is adapted from studies on TiO₂-mediated photocatalysis.

Materials:

-

4-Methoxybenzyl alcohol

-

Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

-

Deionized water

-

Photoreactor equipped with a UV lamp (e.g., mercury lamp)

-

Oxygen source (air or pure O₂)

-

Magnetic stirrer

Procedure:

-

Prepare an aqueous suspension of the TiO₂ photocatalyst in deionized water (e.g., 1 g/L).

-

Add 4-methoxybenzyl alcohol to the suspension to a desired concentration (e.g., 1 mM).

-

Transfer the suspension to the photoreactor.

-

Saturate the suspension with oxygen by bubbling air or O₂ through it for at least 30 minutes in the dark to establish adsorption-desorption equilibrium.

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

Maintain a constant temperature and continuous stirring throughout the experiment.

-

Withdraw aliquots of the reaction mixture at specific time intervals.

-

Filter the aliquots to remove the TiO₂ catalyst particles.

-

Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of 4-methoxybenzyl alcohol and p-anisaldehyde.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential pharmacological effects of 4-methoxybenzyl alcohol and its derivatives, particularly in the areas of neuroprotection and anti-inflammation.

Neuroprotective Effects in Cerebral Ischemia

Research has shown that 4-methoxybenzyl alcohol can exert neuroprotective effects in models of cerebral ischemia-reperfusion injury.[4][5] The proposed mechanisms involve the modulation of the blood-brain barrier (BBB) integrity and angiogenesis.[4][6][7]

One study demonstrated that 4-methoxybenzyl alcohol decreases the permeability of the BBB by inhibiting nitric oxide synthase (NOS) pathways, reducing the expression of aquaporin-4 (AQP-4), and increasing the expression of tight junction proteins such as claudin-5 and occludin.[4] Furthermore, it has been shown to promote angiogenesis by regulating the balance of vascular endothelial growth factor (VEGF) and angiopoietin (Ang)/Tie2 signaling.[6][7]

Anti-inflammatory and Anti-cancer Potential

While direct studies on the anti-inflammatory and anti-cancer properties of 4-methoxybenzyl alcohol are limited, research on a closely related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), provides valuable insights. DHMBA has been shown to suppress the growth of macrophage and lung cancer cells.[8] It exerts its anti-inflammatory effects by inhibiting the production of inflammatory cytokines and suppressing NF-κB signaling in macrophages.[9] In human glioblastoma cells, DHMBA was found to exhibit anticancer activity by regulating multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and by increasing the levels of tumor suppressors like p53.[10]

Given the structural similarity, it is plausible that 4-methoxybenzyl alcohol may also possess some of these biological activities, warranting further investigation.

Conclusion

4-Methoxybenzyl alcohol is a commercially accessible and versatile chemical with established roles in organic synthesis and burgeoning potential in the pharmaceutical sciences. Its utility as a protecting group is well-documented, and emerging research highlights its neuroprotective and potential anti-inflammatory activities. This guide provides a foundational resource for researchers and drug development professionals interested in leveraging the properties of this multifaceted compound. Further exploration into its biological mechanisms of action may unveil novel therapeutic applications.

References

- 1. para-anisyl alcohol, 105-13-5 [thegoodscentscompany.com]

- 2. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzyl alcohol 98 105-13-5 [sigmaaldrich.com]

- 4. Protective Effect of 4-Methoxy Benzyl Alcohol on the Blood-Brain Barrier after Cerebral Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angiogenesis effects of 4-methoxy benzyl alcohol on cerebral ischemia-reperfusion injury via regulation of VEGF-Ang/Tie2 balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mdpi.com [mdpi.com]

- 9. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Piperazineethanamine, N,N,4-trimethyl- as a Polyurethane Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Piperazineethanamine, N,N,4-trimethyl-, a tertiary amine catalyst, in the synthesis of polyurethane materials. This document outlines its chemical properties, catalytic mechanism, and provides detailed experimental protocols for its application in polyurethane foam formulations.

Introduction

1-Piperazineethanamine, N,N,4-trimethyl-, with the CAS number 104-19-8, is a low-odor tertiary amine catalyst widely used in the polyurethane industry.[1] It is also known by various trade names, including NT CAT PC-9, KAOLIZER NO.8, and Toyocat NP.[2][3] This catalyst is recognized for providing a balanced promotion of the urethane (gelling) and urea (blowing) reactions, which is crucial for producing both flexible and rigid polyurethane foams with stable cell structures.[2] Its application is particularly noted in insulation foams, microcellular foams for applications like shoe soles, and as a co-catalyst to achieve a smooth reaction profile.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1-Piperazineethanamine, N,N,4-trimethyl- is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C9H21N3 | [4] |

| Molecular Weight | 171.28 g/mol | [4] |

| CAS Number | 104-19-8 | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Purity | ≥ 98.0% | |

| Water Content | ≤ 0.5% | |

| Viscosity @ 25°C | 6 mPa·s | |

| Specific Gravity @ 25°C | 0.87 g/cm³ | |

| Flash Point (PMCC) | 102°C | |

| Water Solubility | Soluble |

Catalytic Mechanism and Signaling Pathway

Tertiary amine catalysts, including 1-Piperazineethanamine, N,N,4-trimethyl-, play a pivotal role in accelerating the two primary reactions in polyurethane foam formation: the gelling reaction (polyol + isocyanate) and the blowing reaction (water + isocyanate). The generally accepted mechanism involves the formation of an active complex between the amine catalyst and the reactants.

The catalyst can activate the hydroxyl group of the polyol, increasing its nucleophilicity and facilitating its attack on the isocyanate group. Alternatively, it can interact with the isocyanate group, making it more susceptible to nucleophilic attack. This dual catalytic activity is essential for controlling the foam's curing and expansion rates.

References

- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. US4617286A - Catalyst for polyurethane having delay property - Google Patents [patents.google.com]